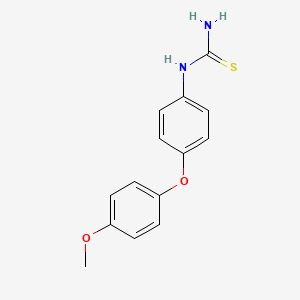
Hexadecanoic-9,9-d2 acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Hexadecanoic-9,9-d2 acid, also known as deuterated palmitic acid, is a stable isotope-labeled compound. It is a saturated long-chain fatty acid with a molecular formula of C16H30D2O2. The deuterium atoms replace the hydrogen atoms at the 9th carbon position, making it useful in various scientific research applications, particularly in studies involving metabolic pathways and lipidomics.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Hexadecanoic-9,9-d2 acid typically involves the deuteration of palmitic acid. One common method is the catalytic hydrogenation of palmitic acid in the presence of deuterium gas. The reaction is carried out under high pressure and temperature, using a catalyst such as palladium on carbon (Pd/C). The deuterium atoms replace the hydrogen atoms at the 9th carbon position, resulting in this compound.
Industrial Production Methods
Industrial production of this compound follows similar principles but on a larger scale. The process involves the use of high-pressure reactors and efficient catalysts to ensure high yield and purity. The deuterated compound is then purified through distillation or chromatography to remove any impurities and unreacted starting materials.
Analyse Chemischer Reaktionen
Types of Reactions
Hexadecanoic-9,9-d2 acid undergoes various chemical reactions, including:
Oxidation: It can be oxidized to produce corresponding aldehydes and carboxylic acids.
Reduction: It can be reduced to form alcohols.
Substitution: It can undergo substitution reactions where the deuterium atoms are replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Various reagents can be used depending on the desired substitution, such as halogens or other nucleophiles.
Major Products Formed
Oxidation: Produces aldehydes and carboxylic acids.
Reduction: Produces alcohols.
Substitution: Produces substituted fatty acids with different functional groups.
Wissenschaftliche Forschungsanwendungen
Hexadecanoic-9,9-d2 acid has numerous applications in scientific research:
Chemistry: Used as a tracer in studies involving lipid metabolism and fatty acid synthesis.
Biology: Helps in understanding the role of fatty acids in cellular processes and membrane dynamics.
Medicine: Used in metabolic studies to investigate disorders related to fatty acid metabolism.
Industry: Employed in the production of deuterated compounds for various industrial applications, including pharmaceuticals and materials science.
Wirkmechanismus
Hexadecanoic-9,9-d2 acid exerts its effects by integrating into lipid membranes and participating in metabolic pathways. The deuterium atoms provide a unique signature that can be tracked using mass spectrometry, allowing researchers to study the dynamics of lipid metabolism and the role of fatty acids in various biological processes. The compound interacts with enzymes involved in fatty acid synthesis and degradation, providing insights into the molecular mechanisms underlying these pathways.
Vergleich Mit ähnlichen Verbindungen
Hexadecanoic-9,9-d2 acid is unique due to the presence of deuterium atoms, which distinguish it from other similar fatty acids. Some similar compounds include:
Hexadecanoic acid (Palmitic acid): The non-deuterated form, commonly found in nature.
Hexadecanoic-9,10-d2 acid: Another deuterated form with deuterium atoms at different positions.
Octadecanoic acid (Stearic acid): A longer-chain saturated fatty acid.
The uniqueness of this compound lies in its specific deuterium labeling, which makes it a valuable tool for tracing and studying metabolic pathways.
Eigenschaften
IUPAC Name |
9,9-dideuteriohexadecanoic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H32O2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16(17)18/h2-15H2,1H3,(H,17,18)/i8D2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IPCSVZSSVZVIGE-MGVXTIMCSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCCCCC(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])(CCCCCCC)CCCCCCCC(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H32O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
258.44 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![3-Chloro-10-[3-(dimethylamino)propyl]-9-acridanone](/img/structure/B1434687.png)









